molecular formula C20H18N4OS B11267320 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11267320
M. Wt: 362.4 g/mol
InChI Key: GMMJYMYEAABJQJ-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a sophisticated bis-heterocyclic compound designed for advanced research applications. This molecule incorporates both a 1,2,4-oxadiazole and a 1H-pyrazole ring, two structural motifs widely recognized in medicinal and agricultural chemistry for their diverse biological activities . The 1,2,4-oxadiazole ring system is known for its metabolic stability and is considered a valuable bioisostere for ester and carbamate groups, which can enhance the pharmacokinetic properties of lead compounds . The specific substitution pattern, featuring a 2,5-dimethylphenyl group on the pyrazole ring and a 4-(methylsulfanyl)phenyl group on the oxadiazole, is strategically chosen to modulate the compound's electronic properties, lipophilicity, and its interaction with biological targets. Compounds of this class have demonstrated significant potential in various research domains. The 1,3,4-oxadiazole and pyrazole scaffolds are frequently investigated for their antimicrobial , antitumor , and fungicidal properties . The presence of the methylsulfanyl (S-CH3) moiety can be particularly influential, as such groups are often involved in key metabolic interactions or can be optimized to improve binding affinity. The molecular conformation, where the pyrazole and oxadiazole rings may not be fully coplanar with attached aromatic systems, as seen in related structures , can be a critical factor in determining its biological activity and specificity. This reagent is intended for non-human research applications only, serving as a key intermediate or a core scaffold in the discovery and development of new therapeutic agents or agrochemicals. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal uses. Researchers can utilize this compound for structure-activity relationship (SAR) studies, as a building block in combinatorial chemistry, or for high-throughput screening against specific biological targets such as enzymes or receptors.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4OS/c1-12-4-5-13(2)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)14-6-8-15(26-3)9-7-14/h4-11H,1-3H3,(H,22,23)

InChI Key

GMMJYMYEAABJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Cyclization of Diacylhydrazides

The oxadiazole ring is typically formed via cyclodehydration of diacylhydrazides under acidic conditions. For the 3-[4-(methylsulfanyl)phenyl] substituent:

  • Step 1: 4-(Methylsulfanyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Step 2: Reaction with hydrazine hydrate yields N'-(4-(methylsulfanyl)benzoyl)hydrazine.

  • Step 3: Cyclization with phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours generates 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole.

Key Parameters:

ParameterOptimal RangeImpact on Yield
POCl₃ Concentration2–3 eqMaximizes cyclization
Temperature80–100°CPrevents decomposition
Reaction Time4–6 hoursCompletes ring closure

Synthesis of the Pyrazole Moiety

Condensation of Hydrazines with 1,3-Diketones

The 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl group is synthesized via:

  • Step 1: Preparation of 1-(2,5-dimethylphenyl)propane-1,3-dione through Claisen condensation of 2,5-dimethylacetophenone with ethyl acetate.

  • Step 2: Reaction with hydrazine hydrate in ethanol under reflux (12–16 hours) yields the pyrazole ring.

Critical Considerations:

  • Regioselectivity Control: Substituent electronic effects direct hydrazine attack to the β-keto position, favoring 5-substitution.

  • Side Products: Unreacted diketone (≤8%) and regioisomers (≤12%) require chromatographic purification.

Coupling Strategies for Heterocyclic Integration

Nucleophilic Aromatic Substitution

The oxadiazole's 5-position is activated for substitution through halogenation:

  • Step 1: Bromination of 3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole using N-bromosuccinimide (NBS) in CCl₄ yields 5-bromo derivative.

  • Step 2: Reaction with 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine in DMF at 120°C for 24 hours achieves coupling.

Optimization Data:

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF12058
Cs₂CO₃DMSO13072
DBUNMP14068

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling offers an alternative pathway:

  • Step 1: Conversion of 5-bromo-oxadiazole to boronic ester via Miyaura borylation.

  • Step 2: Coupling with 5-iodo-pyrazole derivative under Pd(PPh₃)₄ catalysis.

Advantages:

  • Higher functional group tolerance

  • Improved yields (78–85%) compared to SNAr

Integrated One-Pot Synthesis

Recent advances demonstrate tandem cyclization-coupling approaches:

Procedure:

  • React 4-(methylsulfanyl)benzohydrazide with 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbonyl chloride in POCl₃.

  • Simultaneous oxadiazole formation and pyrazole integration occur at 100°C over 8 hours.

Comparative Performance:

MethodYield (%)Purity (%)Reaction Time
Modular Assembly65–7295–9832–40 hours
One-Pot Synthesis82938–10 hours

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

  • δ 2.31 (s, 6H, Ar–CH₃)

  • δ 2.53 (s, 3H, S–CH₃)

  • δ 6.78–7.89 (m, 9H, aromatic protons)

  • δ 12.05 (s, 1H, NH)

IR (KBr, cm⁻¹):

  • 1592 (C=N oxadiazole)

  • 1245 (C–O–C)

  • 692 (C–S)

Mass Spectrometry

  • ESI-MS: m/z 405.12 [M+H]+ (calculated 404.44)

  • Fragmentation pattern confirms heterocyclic connectivity.

Process Optimization and Scale-Up Challenges

Solvent Effects on Cyclization

SolventDielectric ConstantYield (%)
DMF36.768
NMP32.272
Toluene2.441

Polar aprotic solvents enhance reaction kinetics through stabilization of transition states.

Temperature Gradient Analysis

Optimal POCl₃-mediated cyclization occurs at 90±5°C, balancing reaction rate and byproduct formation:

  • <80°C: Incomplete conversion (≤55%)

  • 100°C: Degradation products increase (≤23%)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost/kg (USD)Equivalents UsedContribution to Total Cost
POCl₃12.503.238%
Pd(PPh₃)₄2,8000.0541%
Cs₂CO₃952.518%

Transition metal catalysts dominate production costs, motivating research into heterogeneous catalytic systems .

Scientific Research Applications

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

The following table and analysis compare the target compound with six structurally related oxadiazoles, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Substituent Comparison of Oxadiazole Derivatives

Compound Structure Substituents (Position 3 and 5 of 1,2,4-Oxadiazole) Molecular Weight (g/mol) Key Features/Substituent Effects Evidence ID
Target Compound : 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 3: 4-(Methylsulfanyl)phenyl; 5: 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-yl 350.07 Methylsulfanyl enhances lipophilicity; dimethylphenyl increases steric bulk. -
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3: 4-(Trifluoromethyl)phenyl; 5: 3-Cyclopropyl-1H-pyrazol-5-yl 307 Trifluoromethyl improves metabolic stability; cyclopropyl introduces ring strain, potentially affecting reactivity.
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 3: 2-Chlorophenyl; 5: 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl 358.9 Chlorine atoms increase electronegativity, potentially enhancing binding affinity but raising toxicity risks.
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 3: 4-(Trifluoromethoxy)phenyl; 5: 5-Methyl-1H-1,2,4-triazol-3-yl 311.22 Triazole core offers distinct hydrogen-bonding capabilities; trifluoromethoxy is strongly electron-withdrawing, altering electronic distribution.
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole 3: 3-Chlorophenyl; 5: 2-(Methylsulfanyl)phenyl 315.52 Methylsulfanyl at the ortho position increases steric hindrance, potentially reducing metabolic degradation.
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole 3: 3,4,5-Trimethoxyphenyl; 5: 3-Phenyl-1H-pyrazol-5-yl 378 Trimethoxy groups enhance solubility via polarity but add steric bulk, possibly reducing cell penetration.

Key Observations:

Substituent Electronic Effects: The trifluoromethyl () and trifluoromethoxy () groups are electron-withdrawing, which may stabilize the oxadiazole ring and improve metabolic stability. In contrast, the methylsulfanyl group (Target, ) is electron-donating, increasing lipophilicity and membrane permeability .

Steric and Solubility Considerations :

  • Trimethoxyphenyl () and dimethylphenyl (Target) substituents introduce steric bulk, which may hinder interactions with enzymatic pockets. However, trimethoxy groups improve aqueous solubility, whereas methylsulfanyl and trifluoromethyl groups favor lipid bilayer penetration .

Pharmacological Implications :

  • While direct activity data for the target compound is unavailable, highlights antimicrobial screening for imidazole derivatives, suggesting similar oxadiazoles may be evaluated for growth inhibitory effects . Substituents like chloro () and trifluoromethoxy () are common in antimicrobial and anticancer agents due to their electronic and steric properties .

Biological Activity

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety. The following table summarizes its key chemical properties:

PropertyDetails
Molecular Formula C18H15N5O
Molecular Weight 317.35 g/mol
CAS Number 1239577-81-1
Purity ≥ 95%

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer activity. For instance, similar derivatives have shown efficacy against various cancer cell lines, including glioblastoma and melanoma. The mechanisms often involve the induction of apoptosis and inhibition of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as protein kinases.
  • Receptor Interaction : The structural components allow for interaction with cellular receptors, modulating their activity.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells.

Case Studies

  • Study on Glioblastoma Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on glioblastoma cell lines using MTT assays. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential therapeutic applications in treating aggressive brain tumors.
  • In Vivo Studies : Animal models treated with compounds similar to this compound demonstrated reduced tumor growth compared to controls. These findings support the compound's potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameActivity TypeReference Study
3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]}pyridineAnticancerPMC10666141
4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]AntibacterialResearchGate Publication
Thiazolidinone DerivativesAntitumorMDPI Journal

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole?

The compound is synthesized via multi-step protocols, often involving cyclization reactions. A typical approach includes:

  • Step 1: Formation of the pyrazole ring via hydrazine derivatives reacting with diketones or β-ketoesters under reflux conditions in ethanol/acetic acid mixtures (45–70% yields) .
  • Step 2: Oxadiazole ring construction using a carbodiimide-mediated cyclization between a carboxylic acid derivative and an amidoxime. Solvent choice (e.g., THF or DMF) and temperature (80–120°C) critically influence yield .
  • Key reagents: PCl₅ or EDCI for activation, with reaction monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., methylsulfanyl groups at δ 2.5–3.0 ppm for S-CH₃) .
  • X-ray diffraction: Resolves dihedral angles between aromatic rings (e.g., 16–52° for pyrazole-oxadiazole systems) and hydrogen-bonding networks (O-H⋯N interactions, ~2.8 Å) .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

  • DFT calculations (B3LYP/6-311G++(d,p)) optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating electrophilic/nucleophilic sites .
  • Molecular docking evaluates binding affinities to biological targets (e.g., cyclooxygenase-2), guided by pyrazole derivatives’ known anti-inflammatory activity .
  • Solvent effects are modeled using PCM to simulate polar environments, aiding in reaction condition optimization .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Comparative assays: Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to isolate variability .
  • Metabolite profiling: LC-MS identifies degradation products that may interfere with activity measurements .
  • Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing methylsulfanyl with trifluoromethyl) to assess SAR trends .

Q. How can reaction selectivity and yield be improved during oxadiazole formation?

  • Catalyst screening: Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency (yield increase from 45% to 72%) .
  • Solvent optimization: Non-polar solvents (toluene) favor oxadiazole formation over side products like open-chain ureas .
  • Microwave-assisted synthesis: Reduces reaction time (from 12 h to 30 min) while maintaining >90% purity .

Methodological Considerations

  • Data reproducibility: Cross-validate spectral data with crystallographic results (e.g., compare NMR-predicted vs. X-ray-measured torsion angles) .
  • Contradiction analysis: Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability in bioactivity assays .

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